molecular formula C8H15N B3017978 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine CAS No. 2378490-73-2

2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine

Cat. No.: B3017978
CAS No.: 2378490-73-2
M. Wt: 125.215
InChI Key: DYXAGWGHAQSPNR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,5R)-1-Bicyclo[310]hexanyl]ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for 2-[(1S,5R)-1-Bicyclo[31

Chemical Reactions Analysis

Types of Reactions

2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure or the amine group.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amine derivatives, and substitution reactions can result in a variety of substituted bicyclic amines.

Scientific Research Applications

2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine is unique due to its specific stereochemistry and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its high ring strain and reactivity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-[(1S,5R)-1-bicyclo[3.1.0]hexanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-4-8-3-1-2-7(8)6-8/h7H,1-6,9H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXAGWGHAQSPNR-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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